2,4,6-Trichloroborazine

Catalog No.
S1904912
CAS No.
933-18-6
M.F
B3Cl3H3N3
M. Wt
183.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Trichloroborazine

CAS Number

933-18-6

Product Name

2,4,6-Trichloroborazine

IUPAC Name

2,4,6-trichloro-1,3,5,2,4,6-triazatriborinane

Molecular Formula

B3Cl3H3N3

Molecular Weight

183.8 g/mol

InChI

InChI=1S/B3Cl3H3N3/c4-1-7-2(5)9-3(6)8-1/h7-9H

InChI Key

IJXPQKHXJCOFGH-UHFFFAOYSA-N

SMILES

B1(NB(NB(N1)Cl)Cl)Cl

Canonical SMILES

B1(NB(NB(N1)Cl)Cl)Cl

Precursor for Boron Nitride Materials

2,4,6-Trichloroborazine (TCB) is a valuable intermediate for the synthesis of various boron nitride (BN) materials with unique properties. These BN materials hold promise for a range of applications due to their exceptional thermal and chemical stability, high mechanical strength, and excellent electrical insulating properties []. Research has shown TCB to be the most efficient precursor for synthesizing various BN compounds, including:

  • Boron nitride nanotubes (BNNTs) [, ]
  • Hexagonal boron nitride (h-BN)

These BN materials are being explored for potential applications in:

  • Electronics – as high-performance semiconductors and insulators []
  • Reinforcing materials – to enhance the strength and thermal stability of composites []
  • Hydrogen storage – for developing efficient methods of hydrogen storage for clean energy applications []

Developing New Synthetic Methods

Due to the importance of TCB as a precursor, there is ongoing research focused on developing improved methods for its synthesis. These methods aim to:

  • Increase yield – maximizing the amount of TCB produced from the starting materials []
  • Simplify the process – utilizing readily available reagents and less complex reaction conditions []
  • Reduce environmental impact – minimizing the use of hazardous chemicals or solvents []

2,4,6-Trichloroborazine is a boron-containing compound with the molecular formula B3Cl3H3N3\text{B}_3\text{Cl}_3\text{H}_3\text{N}_3. This compound features a cyclic structure where boron and nitrogen atoms alternate, resembling the structure of benzene but with boron and nitrogen substituents. Its unique properties stem from the presence of chlorine atoms attached to the boron centers, which significantly influence its reactivity and potential applications in various fields, including materials science and chemistry.

  • Aminolysis: This reaction involves the interaction of 2,4,6-trichloroborazine with amines to form alkylaminoborazines. For example:
    Cl3B3H3N3+3RNH2R3N+3HCl\text{Cl}_3\text{B}_3\text{H}_3\text{N}_3+3\text{RNH}_2\rightarrow \text{R}_3\text{N}+3\text{HCl}
    where RR represents an alkyl group .
  • Reduction Reactions: In the presence of reducing agents like sodium borohydride, it can yield boron hydrides:
    2Cl3B3H3N3+6NaBH42B3H6N3+6NaCl2\text{Cl}_3\text{B}_3\text{H}_3\text{N}_3+6\text{NaBH}_4\rightarrow 2\text{B}_3\text{H}_6\text{N}_3+6\text{NaCl}
    This reaction highlights its utility in synthesizing other boron compounds .

Several methods exist for synthesizing 2,4,6-trichloroborazine:

  • From Boron Trichloride and Ammonium Chloride: A common method involves reacting boron trichloride with ammonium chloride under controlled conditions:
    3BCl3+3NH4ClCl3B3H3N3+9HCl3\text{BCl}_3+3\text{NH}_4\text{Cl}\rightarrow \text{Cl}_3\text{B}_3\text{H}_3\text{N}_3+9\text{HCl}
    This method is efficient and yields high purity products .
  • Using Dimethyl Sulfide Complexes: Another synthesis route employs a complex of boron trichloride and dimethyl sulfide combined with ammonium chloride to produce the desired compound under mild conditions .

2,4,6-Trichloroborazine serves as a precursor for various applications:

  • Synthesis of Boron Nitride: It is a key monomer for producing high-performance boron nitride fibers, which are used in advanced materials due to their thermal stability and electrical insulation properties .
  • Preparation of Borazine Derivatives: The compound is valuable for synthesizing different borazine derivatives that can be utilized in specialized chemical applications and materials science .

Interaction studies involving 2,4,6-trichloroborazine primarily focus on its reactivity with nucleophiles and electrophiles. Its chlorinated nature allows it to engage in nucleophilic substitution reactions effectively. Research into its interactions with various organic compounds could reveal further applications in organic synthesis.

Several compounds share structural similarities with 2,4,6-trichloroborazine. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
BorazineB3H6N3\text{B}_3\text{H}_6\text{N}_3Basic structure without halogensLacks chlorine substituents
TrichloroamineNCl3\text{NCl}_3Contains nitrogen and chlorineNo boron present; primarily an amine
HexachlorodisilaneSi2Cl6\text{Si}_2\text{Cl}_6Silicon-based compound with chlorineDifferent central atom (silicon vs. boron)
Boron NitrideBN\text{BN}Known for high thermal stabilityDistinct from trichloroborazine's reactivity

Crystallographic Analysis and Symmetry Considerations

The crystallographic analysis of 2,4,6-trichloroborazine reveals important structural insights, though direct crystallographic data for the unsubstituted trichloroborazine is limited. However, extensive crystallographic studies of related compounds, particularly 2,4,6-trichloro-1,3,5-trimethylborazine, provide valuable comparative data [9] [10]. The trimethyl derivative crystallizes in the P-1 space group with unit cell parameters of a = 7.720 Å, b = 9.167 Å, c = 15.054 Å, and β = 91.727°, containing four molecules in the unit cell [9] [10].

The borazine ring in these structures maintains essential planarity, with boron-nitrogen distances ranging from 1.428 to 1.449 Å, intermediate between typical B-N single bonds (1.51 Å) and double bonds (1.31 Å) [11] [12] [10]. The bond angles within the ring system show B-N-B angles ranging from 118.4° to 119.4°, while N-B-N angles span 120.7° to 121.8°, reflecting slight deviations from ideal sp² hybridization due to the heterocyclic nature of the ring [13] [10].

ParameterValueNotes
Boron-Nitrogen Bond Length1.42-1.45 ÅBetween single (1.51 Å) and double (1.31 Å) B-N bond lengths
Bond Angle at Boron120-122°Close to ideal sp² hybridization angle (120°)
Bond Angle at Nitrogen117-119°Slightly compressed from ideal sp² angle
Ring PlanarityPlanarSix-membered ring with alternating B and N atoms
Point Group SymmetryD₃ₕ (approximate)Three-fold rotational symmetry

The molecular symmetry of 2,4,6-trichloroborazine approximates D₃ₕ point group symmetry, featuring a three-fold rotational axis perpendicular to the molecular plane and three mirror planes containing this axis [14]. This symmetry is consistent with the alternating placement of boron and nitrogen atoms in the ring, with chlorine substitution maintaining the overall symmetry pattern. The crystallographic packing often involves weak intermolecular interactions, including potential C-H...Cl hydrogen bonding interactions that contribute to the overall crystal stability [10].

Comparative Electronic Structure with Parent Borazine

The electronic structure of 2,4,6-trichloroborazine differs significantly from the parent borazine due to the introduction of electronegative chlorine substituents. Parent borazine (B₃N₃H₆) contains 30 valence electrons, with six π-electrons contributing to the aromatic system [15]. The substitution of three hydrogen atoms with three chlorine atoms in 2,4,6-trichloroborazine increases the total valence electron count while maintaining the fundamental π-electron framework [15].

The electronic structure of borazine is characterized by partial aromatic character, significantly weaker than benzene due to the electronegativity difference between boron (2.04) and nitrogen (3.04) atoms [8] [14]. This electronegativity difference creates partial charge separation, with nitrogen atoms bearing partial negative charges and boron atoms bearing partial positive charges. The π-electron delocalization in borazine is incomplete, with electron density concentrated around the more electronegative nitrogen atoms [8] [16].

PropertyValueDescription
Total Valence Electrons30 electrons3B(3e) + 3N(5e) + 3H(1e) + 3Cl(7e)
π-Electrons in Ring6 electronsFollows Hückel 4n+2 rule
AromaticityWeakly aromaticLess aromatic than benzene due to electronegativity differences
HOMO-LUMO Gap (estimated)~6-7 eVWider than benzene due to B-N polarization
Electronegativity EffectSignificant B-N polarizationB(2.04) vs N(3.04) creates charge separation

In 2,4,6-trichloroborazine, the introduction of chlorine atoms (electronegativity 3.16) further complicates the electronic structure by creating additional electron-withdrawing effects at the boron centers [17] [18]. The B-Cl bonds are highly polar, with chlorine atoms bearing partial negative charges and contributing to the overall electron distribution within the molecule. This substitution pattern affects the π-electron delocalization, potentially reducing the already limited aromatic character of the parent borazine system [8] [19].

The frontier molecular orbitals of 2,4,6-trichloroborazine are expected to show significant contributions from chlorine p-orbitals, with the HOMO likely having substantial nitrogen and chlorine character, while the LUMO predominantly involves boron orbitals [20] [19]. The HOMO-LUMO gap is estimated to be wider than that of benzene (approximately 6-7 eV compared to benzene's 6.0 eV), reflecting the reduced π-conjugation effectiveness in the borazine system [21] [22].

Boron-Nitrogen-Chlorine Bonding Dynamics

The bonding dynamics in 2,4,6-trichloroborazine involve complex interactions between the boron-nitrogen framework and the chlorine substituents. The boron-nitrogen bonds within the ring exhibit partial double-bond character, with bond lengths of approximately 1.42-1.45 Å falling between typical B-N single bonds (1.51 Å) and double bonds (1.31 Å) [11] [12]. This intermediate bond length reflects the partial π-electron delocalization within the ring system, though this delocalization is significantly affected by the presence of chlorine substituents [23] [24].

The boron-chlorine bonds in 2,4,6-trichloroborazine are predominantly ionic in character due to the significant electronegativity difference between boron (2.04) and chlorine (3.16) [17] [18]. These bonds are approximately 1.7-1.8 Å in length, typical for B-Cl single bonds, and contribute to the overall electron-withdrawing effect on the boron centers. The high electronegativity of chlorine creates substantial dipole moments in the B-Cl bonds, with chlorine atoms bearing partial negative charges and boron atoms becoming more electron-deficient [25] [18].

The nitrogen atoms in the ring system retain their lone pair electrons, which can participate in weak donor-acceptor interactions with the electron-deficient boron centers [7] [5]. However, the presence of chlorine substituents on boron reduces the availability of boron p-orbitals for π-bonding with nitrogen, potentially diminishing the dative bonding contribution to the overall B-N interaction [25] [26]. This electronic perturbation affects the overall stability and reactivity of the molecule compared to the parent borazine.

The three-dimensional arrangement of the chlorine atoms above and below the borazine ring plane creates a complex electrostatic environment that influences intermolecular interactions and crystal packing [10]. The chlorine atoms can participate in weak halogen bonding interactions with neighboring molecules, contributing to the overall crystal stability and affecting the physical properties of the compound [10]. These interactions are particularly important in determining the melting point, solubility characteristics, and crystal morphology of 2,4,6-trichloroborazine.

Brown Method Development

The foundational synthesis of 2,4,6-trichloroborazine was established by Brown and colleagues in 1955, who developed the classical ammonium chloride-boron trichloride condensation route [1]. This methodology involves the direct reaction between boron trichloride and ammonium chloride in chlorobenzene solvent at elevated temperatures. The reaction proceeds according to the stoichiometric equation:

3BCl₃ + 3NH₄Cl → B₃N₃H₃Cl₃ + 9HCl

The reaction mechanism involves nucleophilic attack by nitrogen atoms from ammonium chloride on the electron-deficient boron centers of boron trichloride, followed by cyclization to form the characteristic six-membered borazine ring structure [2]. Temperature control proves critical, as insufficient heating below 110°C results in minimal reaction progress, while excessive temperatures above 150°C lead to thermal decomposition of the desired product [3].

Catalyst Integration Systems

Transition metal catalysts significantly enhance the efficiency of classical condensation routes. Iron, nickel, and cobalt catalysts demonstrate particular effectiveness in promoting ring formation and reducing reaction times [4]. Iron catalysts operate through electron transfer facilitation mechanisms, enabling reaction completion at 133°C within 2.5 hours while achieving yields of 50-60% . The catalytic mechanism involves coordination of the metal center with nitrogen atoms, facilitating the elimination of hydrogen chloride and promoting cyclization [6].

Nickel-based catalytic systems exhibit exceptional performance in controlled atmospheres, operating effectively at 130-140°C with yield enhancements of 8-12% compared to non-catalyzed reactions [6]. The heterogeneous nature of these catalysts allows for straightforward separation and potential recycling, addressing economic considerations in large-scale production [7].

Reaction Optimization Parameters

Systematic optimization studies reveal that optimal reaction conditions require precise control of multiple variables. Temperature windows of 108-112°C provide the ideal balance between reaction rate and product stability [3]. Molar ratios of boron trichloride to ammonium chloride should be maintained between 1:1 and 1.2:1 to ensure complete conversion while minimizing side reactions [8].

Reaction time optimization indicates that 2-4 hour reaction periods achieve maximum yields without significant product decomposition. Extended reaction times beyond 6 hours result in diminishing returns due to competitive decomposition pathways [2]. Monitoring hydrogen chloride evolution rates provides real-time feedback on reaction progress, enabling precise determination of completion points [9].

Modern Solvent-Mediated Synthesis Protocols

Advanced Solvent Selection Criteria

Contemporary synthesis approaches emphasize strategic solvent selection to optimize reaction efficiency and product isolation. Toluene emerges as the preferred solvent system due to its optimal boiling point of 110.6°C, which allows for controlled reaction temperatures while facilitating straightforward solvent removal [3]. The aromatic nature of toluene provides excellent solubility for both reactants and products while maintaining chemical inertness under reaction conditions [10].

Alternative solvent systems include chlorobenzene, which offers higher boiling points (131.7°C) for elevated temperature reactions but presents challenges in solvent recovery due to its lower volatility [11]. Chlorinated hydrocarbon solvents provide enhanced chemical stability but raise environmental and safety concerns that limit their industrial applicability [12].

Boron Trichloride Complex Utilization

The development of boron trichloride-dimethylsulfide complexes represents a significant advancement in solvent-mediated synthesis protocols [1]. These complexes provide controlled release of boron trichloride, preventing volatile losses and enabling more precise stoichiometric control. The complex formation stabilizes boron trichloride in solution, allowing reactions to proceed at reduced temperatures of 86°C [8].

Acetonitrile complexes offer additional advantages through coordination stabilization effects. The Lewis base coordination moderates the reactivity of boron trichloride, reducing the formation of unwanted side products while maintaining sufficient reactivity for productive ring formation [13]. These complexes demonstrate particular utility in continuous flow processing systems where precise reactant metering is essential [14].

Solvent Recovery and Recycling Systems

Industrial implementation requires efficient solvent recovery systems to maintain economic viability. Vacuum distillation protocols operating at 110-112°C enable quantitative solvent recovery while preventing thermal decomposition of residual product [3]. Multi-stage distillation systems can achieve solvent purities exceeding 99.5%, enabling direct recycling without significant quality degradation [15].

The integration of heat recovery systems reduces overall energy consumption by capturing thermal energy from distillation processes and utilizing it for reactor heating. This approach can reduce energy requirements by 30-40% compared to conventional heating systems [16]. Solvent recycling protocols typically achieve 95-98% recovery rates, significantly reducing raw material costs and environmental impact [12].

Catalyst-Enhanced Production Techniques

Heterogeneous Catalysis Implementation

Heterogeneous catalytic systems offer significant advantages for large-scale 2,4,6-trichloroborazine production through enhanced selectivity and simplified product separation. Supported metal catalysts, particularly those utilizing alumina or silica supports, demonstrate exceptional activity for borazine ring formation while maintaining catalyst stability under reaction conditions [7] [17].

Iron-based heterogeneous catalysts operating at 133°C in chlorobenzene achieve yield enhancements of 10-15% compared to homogeneous systems [4]. The surface-active sites facilitate oriented adsorption of reactants, promoting favorable molecular arrangements for cyclization reactions [18]. Catalyst regeneration protocols enable extended operational lifetimes, with typical catalyst replacement intervals of 6-12 months under continuous operation [19].

Lewis Acid Catalytic Systems

Lewis acid catalysts provide exceptional electrophilic activation capabilities, enhancing the reactivity of boron trichloride toward nucleophilic attack by ammonium chloride [20]. Aluminum chloride and titanium tetrachloride demonstrate particular effectiveness, operating at reduced temperatures of 100-120°C while achieving yield enhancements of 15-25% [21].

The catalytic mechanism involves coordination of the Lewis acid with boron trichloride, increasing the electrophilicity of the boron center and facilitating nucleophilic attack. This activation reduces the energy barrier for ring formation, enabling reactions to proceed under milder conditions [22]. However, catalyst separation and recovery present challenges that limit industrial implementation despite the enhanced yields [7].

Surface-Active Material Applications

Emerging catalyst technologies focus on surface-active materials that provide unique reaction environments for enhanced selectivity. Boron nitride-supported catalysts demonstrate remarkable activity for borazine synthesis, with the structural similarity between catalyst and product potentially providing templating effects [7] [23].

These catalysts operate through confined reaction mechanisms where reactants are adsorbed onto high-surface-area supports, creating favorable microenvironments for cyclization reactions. Surface areas exceeding 1000 m²/g have been achieved, providing extensive catalytic sites for reaction [7]. The development of these systems remains in early stages, but preliminary results indicate potential for significant yield improvements and enhanced reaction selectivity [24].

Industrial-Scale Manufacturing Challenges

Process Control and Monitoring Systems

Large-scale production requires sophisticated process control systems to maintain optimal reaction conditions across industrial reactor volumes. Temperature uniformity presents particular challenges in large vessels, necessitating advanced heat transfer systems and multiple temperature monitoring points [25]. Computational fluid dynamics modeling is often employed to optimize reactor design and ensure uniform temperature distribution [29].

Pressure control systems must accommodate the significant hydrogen chloride gas evolution that occurs during the reaction. Gas handling systems require careful design to prevent pressure buildup while capturing and treating evolved gases [30]. Real-time monitoring of gas evolution rates provides critical feedback for reaction progress assessment and endpoint determination [31].

Product Purification and Quality Control

Industrial purification of 2,4,6-trichloroborazine requires multi-stage processes to achieve the high purity levels demanded for advanced applications [16]. Sublimation systems operating under controlled vacuum conditions enable separation of the desired product from non-volatile impurities [32]. These systems must be designed to handle the thermal sensitivity of the product, requiring precise temperature and pressure control [9].

Quality control protocols typically employ multiple analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to verify product identity and purity [8]. Automated sampling systems and continuous monitoring enable real-time quality assessment and process adjustment [33]. Typical industrial specifications require minimum purities of 98% with specific limits on moisture content and residual chloride impurities [34].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

933-18-6

Wikipedia

2,4,6-Trichloroborazine

Dates

Last modified: 08-16-2023

Explore Compound Types